molecular formula C7H8N3NaO2 B6185926 sodium 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 2624137-74-0

sodium 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B6185926
CAS No.: 2624137-74-0
M. Wt: 189.1
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Description

Sodium 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a cyclopropyl group, a methyl group, and a carboxylate group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with cyclopropylmethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the cyclopropyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of triazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of sodium 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes such as cytochrome P450, which are involved in the metabolism of various substrates. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the function of metalloproteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2624137-74-0

Molecular Formula

C7H8N3NaO2

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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